D-Lin-MC3-DMA-13C3
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Overview
Description
D-Lin-MC3-DMA-13C3: is a compound that is the 13C labeled version of D-Lin-MC3-DMA. D-Lin-MC3-DMA is an ionizable cationic lipid, which is a potent vehicle for delivering small interfering RNA (siRNA). This compound is primarily used in scientific research for its ability to effectively deliver genetic material into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Lin-MC3-DMA involves the esterification of dimethylamino butanoic acid with dilinoleyl alcohol. The reaction typically occurs under acidic conditions to facilitate the formation of the ester bond. The 13C labeling is achieved by incorporating 13C-labeled carbon atoms into the starting materials .
Industrial Production Methods: : Industrial production of D-Lin-MC3-DMA-13C3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions: : D-Lin-MC3-DMA-13C3 primarily undergoes ionization reactions due to its cationic nature. It can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions: : The ionization of this compound typically occurs in acidic environments, where the compound gains a positive charge. Esterification reactions involve the use of alcohols and acids, while hydrolysis requires the presence of water and a catalyst .
Major Products Formed: : The major products formed from the reactions of this compound include its ionized form and various esters and hydrolysis products, depending on the reaction conditions .
Scientific Research Applications
Chemistry: : In chemistry, D-Lin-MC3-DMA-13C3 is used as a tracer in various analytical techniques due to its 13C labeling. This allows for precise quantitation and tracking of the compound in complex mixtures .
Biology: : In biological research, this compound is utilized for delivering siRNA into cells. This is crucial for gene silencing studies and understanding gene function .
Medicine: : In medicine, this compound is being explored for its potential in gene therapy. Its ability to deliver genetic material into cells makes it a promising candidate for treating genetic disorders .
Industry: : In the pharmaceutical industry, this compound is used in the development of lipid nanoparticles for drug delivery. These nanoparticles can encapsulate therapeutic agents and deliver them to specific tissues .
Mechanism of Action
D-Lin-MC3-DMA-13C3 exerts its effects by forming complexes with negatively charged nucleic acids, such as siRNA. The ionizable nature of the lipid allows it to interact with the nucleic acids and facilitate their entry into cells. Once inside the cell, the nucleic acids can exert their therapeutic effects by modulating gene expression .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other ionizable cationic lipids such as DLin-DMA and DLin-KC2-DMA. These compounds also serve as delivery vehicles for nucleic acids .
Uniqueness: : D-Lin-MC3-DMA-13C3 is unique due to its 13C labeling, which allows for precise tracking and quantitation in research studies. Additionally, its high efficiency in delivering siRNA makes it a preferred choice in gene therapy research .
Properties
Molecular Formula |
C43H79NO2 |
---|---|
Molecular Weight |
645.1 g/mol |
IUPAC Name |
[(6Z,9Z,28Z,31Z)-(18,19,20-13C3)heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-/i38+1,39+1,42+1 |
InChI Key |
NRLNQCOGCKAESA-DPBNDVBKSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC[13CH2][13CH](OC(=O)CCCN(C)C)[13CH2]CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |
Origin of Product |
United States |
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